molecular formula C13H13NO3 B8030841 2-Nitro-6-propoxynaphthalene

2-Nitro-6-propoxynaphthalene

Cat. No.: B8030841
M. Wt: 231.25 g/mol
InChI Key: DFXLJMJWVBACFM-UHFFFAOYSA-N
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Description

2-Nitro-6-propoxynaphthalene is a naphthalene derivative featuring a nitro (-NO₂) group at the 2-position and a propoxy (-OCH₂CH₂CH₃) substituent at the 6-position. Nitro groups often enhance molecular rigidity and influence electronic properties, while alkoxy chains like propoxy can increase lipophilicity, affecting solubility and bioavailability .

Properties

IUPAC Name

2-nitro-6-propoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-7-17-13-6-4-10-8-12(14(15)16)5-3-11(10)9-13/h3-6,8-9H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXLJMJWVBACFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-6-propoxynaphthalene typically involves the nitration of 6-propoxynaphthalene. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the naphthalene ring. The reaction is usually conducted at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts, such as zeolites, can enhance the efficiency of the nitration process and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-6-propoxynaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.

    Oxidation: The compound can undergo oxidation reactions to form nitroso or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 2-Amino-6-propoxynaphthalene.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

    Oxidation: Nitroso derivatives and other oxidized products.

Scientific Research Applications

2-Nitro-6-propoxynaphthalene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-6-propoxynaphthalene involves the interaction of its nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, such as nitroso compounds, which can covalently bind to biological molecules. This interaction can lead to the modulation of enzymatic activities and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Nitro-6-propoxynaphthalene (hypothetical) with structurally related compounds identified in the evidence:

Compound Name CAS No. Formula Molecular Weight Key Substituents Notable Properties
This compound (hypothetical) N/A C₁₃H₁₃NO₃ 231.25 (calculated) -NO₂ (2-position), -OCH₂CH₂CH₃ (6) Expected moderate solubility in organic solvents; potential reactivity at nitro site.
2-Butoxy-6-(4-nitrophenyl)naphthalene 100807-86-1 C₂₀H₁₉NO₃ 321.37 -OCH₂CH₂CH₂CH₃ (2), -C₆H₄NO₂ (6) Higher molecular weight; extended alkoxy chain may enhance lipid solubility .
2-Nitro-1,1'-biphenyl 86-00-0 C₁₂H₉NO₂ 199.21 -NO₂ (2), biphenyl backbone Smaller molecule; biphenyl structure may increase planarity and π-π interactions .
1-Methoxy-2-nitrobenzene 91-23-6 C₇H₇NO₃ 153.14 -OCH₃ (1), -NO₂ (2) High volatility; used as an intermediate in dye synthesis .
4-Methoxy-3-nitrobenzoic acid 89-41-8 C₈H₇NO₅ 197.15 -OCH₃ (4), -NO₂ (3), -COOH Carboxylic acid group enhances water solubility; acidic properties .

Key Observations:

Nitro Position: Ortho-nitro substituents (e.g., in 1-Methoxy-2-nitrobenzene) are sterically hindered, which may reduce reactivity compared to para-substituted analogs .

Molecular Weight and Solubility :

  • Larger molecules like 2-Butoxy-6-(4-nitrophenyl)naphthalene (MW 321.37) exhibit lower water solubility, whereas smaller analogs (e.g., 1-Methoxy-2-nitrobenzene , MW 153.14) are more volatile and soluble in polar solvents .

Functional Group Interactions: The carboxylic acid group in 4-Methoxy-3-nitrobenzoic acid introduces hydrogen bonding, enhancing aqueous solubility compared to non-acidic nitro compounds .

Research Findings and Toxicological Considerations

  • Reactivity : Nitro groups are electron-withdrawing, making aromatic rings less reactive toward electrophilic substitution but susceptible to reduction reactions. This contrasts with methylnaphthalenes (discussed in ), where methyl groups are electron-donating .
  • Toxicity: Limited data exist for this compound, but nitroaromatics generally pose risks of mutagenicity and carcinogenicity. For example, 1-(2-Amino-6-nitrophenyl)ethanone () lacks thorough toxicological evaluation, highlighting a common gap in nitro compound safety profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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